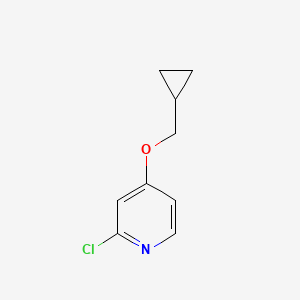
2-Chloro-4-(cyclopropylmethoxy)pyridine
Descripción general
Descripción
2-Chloro-4-(cyclopropylmethoxy)pyridine is a chemical compound with the CAS Number: 1341052-60-5 . It is related to 2-Chloropyridine, which is a colorless liquid mainly used to generate fungicides and insecticides in industry .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(cyclopropylmethoxy)pyridine can be represented by the InChI code: 1S/C9H10ClNO/c10-9-5-8 (3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2 . The molecular weight of this compound is 183.64 .Physical And Chemical Properties Analysis
2-Chloro-4-(cyclopropylmethoxy)pyridine is a liquid at room temperature . The InChI key for this compound is PUVPGNFCODJHCY-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-Chloro-4-(cyclopropylmethoxy)pyridine and related derivatives have been utilized in the synthesis of various chemical compounds. For instance, the cyclometalation of pyridine derivatives, including those with chloro substituents, has been investigated for synthesizing luminescent compounds and exploring their photophysical properties. These studies contribute significantly to the field of material science and photophysics (Mancilha et al., 2011).
Biological Activities
- Some studies have investigated the antimicrobial properties of compounds derived from pyridine derivatives. This includes the examination of various pyridine-based compounds for their antibacterial and antifungal activities, thus contributing to the understanding of new potential antimicrobial agents (Tamer et al., 2018).
Pharmaceutical and Medicinal Chemistry
- In the realm of pharmaceutical and medicinal chemistry, derivatives of 2-Chloro-4-(cyclopropylmethoxy)pyridine have been investigated for their potential in drug development. For example, pyridine derivatives have been explored for their interaction with DNA, which can have implications in the development of new therapeutic agents (Tamer et al., 2018).
Material Science and Coordination Chemistry
- Coordination complexes involving pyridine derivatives have been synthesized and analyzed for their structural and electronic properties. These studies are crucial in the field of material science, particularly in the development of new materials with specific electronic or optical properties (Godbert et al., 2007).
Environmental and Analytical Applications
- In environmental and analytical chemistry, pyridine derivatives have been utilized in the development of sensors and analytical methods. The study of these compounds' interactions with various cations and their complexing properties contributes to the development of new methods for detecting and quantifying environmental pollutants or other substances of interest (Bradshaw et al., 1980).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-4-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVPGNFCODJHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(cyclopropylmethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1454543.png)
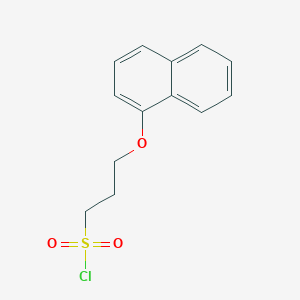
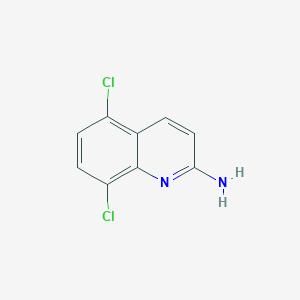
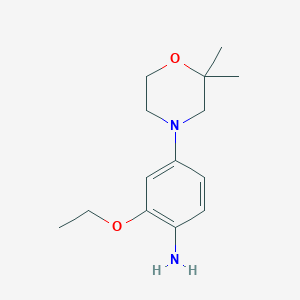
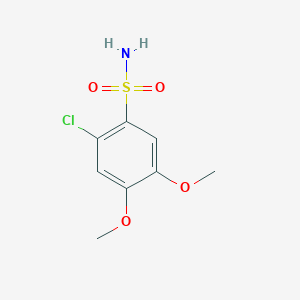
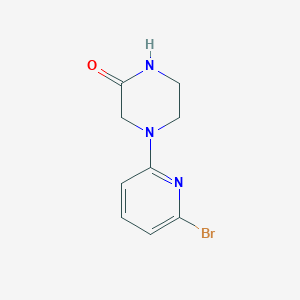
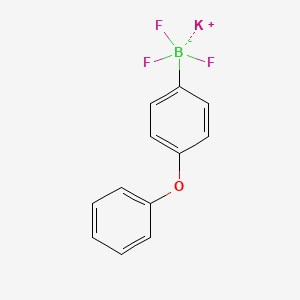
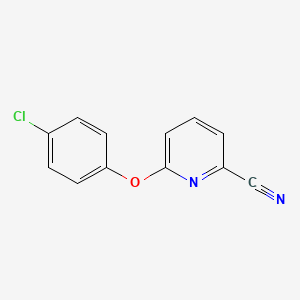
![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)
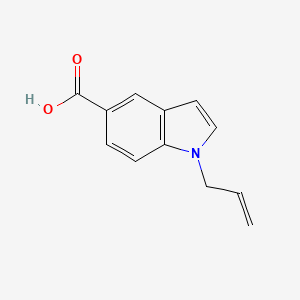

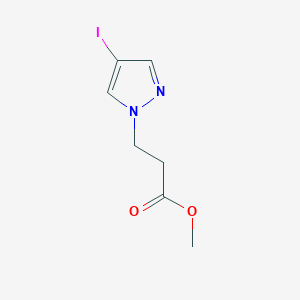
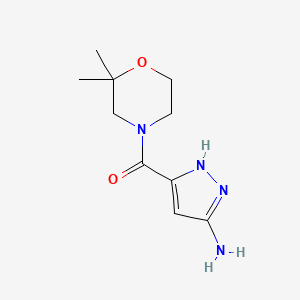
![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)